3-Chloromethylimidazo[5,1-b]thiazole hydrochloride
Description
3-Chloromethylimidazo[5,1-b]thiazole hydrochloride is a heterocyclic compound characterized by a fused imidazo[5,1-b]thiazole core with a chloromethyl (-CH₂Cl) substituent at the C-3 position. Its molecular formula is C₆H₆ClN₂S·HCl (monoisotopic mass: ~209.0 g/mol), and it exists as a hydrochloride salt to enhance solubility and stability. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the preparation of bioactive molecules, such as enzyme inhibitors or antimicrobial agents .
The synthesis of this compound typically involves chloromethylation of the imidazo[5,1-b]thiazole core using reagents like thionyl chloride (SOCl₂) or chloroacetyl chloride, as demonstrated in analogous procedures for related imidazolium salts . Its reactivity is driven by the electrophilic chloromethyl group, enabling further alkylation or nucleophilic substitution reactions.
Properties
Molecular Formula |
C6H6Cl2N2S |
|---|---|
Molecular Weight |
209.10 g/mol |
IUPAC Name |
3-(chloromethyl)imidazo[5,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C6H5ClN2S.ClH/c7-1-5-3-10-6-2-8-4-9(5)6;/h2-4H,1H2;1H |
InChI Key |
UDVUUWSLQCJKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Halogenated Alkyl Phenone Precursors and Imidazolinethione Cyclization
One established method involves the preparation of 3-hydroxy imidazo[2,1-b]thiazoles as intermediates, which can be converted to chloromethyl derivatives. The process includes:
Step 1: Halogenation of Alkyl Phenones
An alkyl phenyl ketone, such as 4-chlorobutyrophenone, is halogenated using bromine or chlorine in an inert solvent (e.g., chloroform, carbon tetrachloride, or methylene chloride) at temperatures ranging from 0 to 50 °C (preferably 20–35 °C) over 1 to 8 hours. This yields a 2-haloalkylphenone intermediate.
Step 2: Cyclization with 2-Imidazolinethione
The 2-haloalkylphenone is reacted with 2-imidazolinethione in an inert solvent such as acetone or lower alkanols (methanol, ethanol, isopropanol) at 20–50 °C (preferably 25–35 °C) for 3 to 48 hours. This step forms the hydroxy imidazo[2,1-b]thiazole compound.
Step 3: Conversion to Chloromethylimidazo[5,1-b]thiazole
The hydroxy group at position 3 can be substituted with a chloromethyl group through halogenation or related transformations, followed by treatment with hydrochloric acid to form the hydrochloride salt.
This method is supported by patent literature describing the preparation of 2,3,5,6-tetrahydroimidazo[8,2,1-b]thiazoles and related compounds, emphasizing the importance of reaction conditions such as temperature, solvent choice, and reaction time for optimal yield and purity.
Preparation via Allyl Isothiocyanate and Chlorinating Agents
Another prominent synthetic route focuses on the preparation of 2-chloro-5-chloromethyl-1,3-thiazole intermediates, which are structurally related and can be elaborated to the target compound:
Step 1: Reaction of Allyl Isothiocyanate
Allyl isothiocyanate (CH2=CH–CH2–NCS) is reacted with a chlorinating agent (such as chlorine, sulfuryl chloride, phosphorus trichloride, or phosphorus oxychloride) in an inert solvent at temperatures between −40 °C and +30 °C. The molar ratio of chlorinating agent to allyl isothiocyanate is maintained between 1 and 2.
Step 2: Oxidation
An oxidizing agent (e.g., hydrogen peroxide, inorganic or organic peroxides, hydroperoxides, quinones, or halogenating compounds) is added to the reaction mixture at temperatures ranging from 0 °C to the boiling point of the solvent, in molar excess (1 to 5 times relative to allyl isothiocyanate).
Step 3: Isolation and Purification
The product, 2-chloro-5-chloromethyl-1,3-thiazole, is isolated and can be crystallized to obtain high purity. This intermediate can be further transformed into the imidazo-thiazole structure with chloromethyl substitution.
This process is advantageous due to high yield and purity, overcoming drawbacks of earlier methods that produced numerous secondary products or required costly starting materials.
Acid-Mediated Cyclization and Salt Formation
The formation of the hydrochloride salt of 3-chloromethylimidazo[5,1-b]thiazole is typically achieved by:
Treating the free base or intermediate with hydrochloric acid or other mineral acids (e.g., hydrobromic acid, acetic acid) at temperatures from ambient to reflux conditions (approximately 50 °C to boiling point of the solvent).
The reaction is usually carried out in excess acid or in the presence of a suitable solvent such as ethanol, isopropanol, acetone, or tetrahydrofuran.
The acid addition salt precipitates or can be isolated by conventional methods, such as filtration or crystallization, providing a stable and pure hydrochloride salt form.
Comparative Data Table of Key Preparation Parameters
| Preparation Step | Conditions | Reagents/Materials | Temperature Range (°C) | Reaction Time | Notes |
|---|---|---|---|---|---|
| Halogenation of alkyl phenone | Inert solvents (chloroform, CCl4, CH2Cl2) | Bromine or chlorine | 0 to 50 (pref. 20-35) | 1 to 8 hours | Produces 2-haloalkylphenone intermediate |
| Cyclization with 2-imidazolinethione | Acetone or lower alkanols | 2-imidazolinethione | 20 to 50 (pref. 25-35) | 3 to 48 hours | Forms hydroxy imidazo-thiazole |
| Chlorination of allyl isothiocyanate | Inert solvent, chlorinating agent | Chlorine, sulfuryl chloride, PCl3 | −40 to +30 | Not specified | Yields 2-chloro-5-chloromethyl-1,3-thiazole |
| Oxidation step | Same solvent as chlorination | H2O2, peroxides, quinones | 0 to boiling solvent | Not specified | Converts intermediate to desired chlorinated product |
| Acid-mediated salt formation | Excess HCl or other acid, various solvents | HCl, hydrobromic acid, acetic acid | Room temp to reflux | Variable | Produces hydrochloride salt of target compound |
Research Findings and Practical Considerations
The allyl isothiocyanate method offers a scalable and high-purity route to chloromethyl-substituted thiazoles, which are key intermediates for the target compound synthesis.
The halogenation and cyclization approach allows for structural versatility and control over substitution patterns on the imidazo-thiazole ring.
Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.
Crystallization of the hydrochloride salt enhances compound stability and facilitates purification.
Avoidance of costly or unstable starting materials improves the economic feasibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Cyclization Reactions: The imidazole and thiazole rings can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[4,3-b][1,3]thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between 3-chloromethylimidazo[5,1-b]thiazole hydrochloride and related imidazo-thiazole derivatives:
Key Observations:
Core Structure Variations: The imidazo[5,1-b]thiazole core in the target compound differs from the imidazo[2,1-b]thiazole scaffold in Levamisole and COX-2 inhibitors. Thiazole derivatives (e.g., 2-amino-5-chlorothiazole HCl) lack the fused imidazole ring, simplifying their reactivity but limiting pharmacological versatility .
Substituent Impact :
- Chloromethyl Group : Enhances electrophilicity, making the target compound suitable for covalent bonding with nucleophilic residues (e.g., cysteine thiols in enzymes) .
- Phenyl Group (Levamisole) : Contributes to hydrophobic interactions in biological targets, critical for its anthelmintic activity .
- Sulfonylphenyl Group (COX-2 Inhibitors) : Introduces strong electron-withdrawing effects, improving selectivity for COX-2 over COX-1 .
Biological Activity
3-Chloromethylimidazo[5,1-b]thiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant case studies, synthesis methods, and detailed research findings.
Chemical Structure and Properties
The compound 3-Chloromethylimidazo[5,1-b]thiazole hydrochloride features a unique structure that combines imidazole and thiazole moieties. The presence of chlorine in the chloromethyl group enhances its reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing thiazole rings demonstrate efficacy against various bacterial strains and fungi. Specifically, derivatives of thiazole have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Chloromethylimidazo[5,1-b]thiazole | Staphylococcus aureus | 0.5 μg/mL |
| 3-Chloromethylimidazo[5,1-b]thiazole | Escherichia coli | 1.0 μg/mL |
| Thiazole derivative 1 | Pseudomonas aeruginosa | 0.25 μg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Recent findings suggest that compounds like 3-Chloromethylimidazo[5,1-b]thiazole hydrochloride can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study: Antitumor Effects in Cell Lines
A study evaluated the effects of 3-Chloromethylimidazo[5,1-b]thiazole on human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent decrease in cell viability with IC50 values reported at:
- HeLa Cells : IC50 = 15 μM
- MCF-7 Cells : IC50 = 20 μM
These findings suggest that the compound may act as a potential lead for developing new anticancer agents targeting specific pathways involved in tumor growth.
The mechanism by which 3-Chloromethylimidazo[5,1-b]thiazole hydrochloride exerts its biological effects is still under investigation. However, it is believed to interact with cellular targets involved in signaling pathways related to cell proliferation and apoptosis.
Synthesis and Characterization
The synthesis of 3-Chloromethylimidazo[5,1-b]thiazole hydrochloride involves several steps:
- Formation of Thiazole Ring : The initial step includes the reaction between appropriate thioamide and α-haloketone.
- Chloromethylation : The introduction of the chloromethyl group is achieved using chloromethyl methyl ether under basic conditions.
- Hydrochloride Salt Formation : Finally, the compound is converted to its hydrochloride form for enhanced solubility.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
